molecular formula C20H22N2O2 B14973745 4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B14973745
M. Wt: 322.4 g/mol
InChI Key: PVIKIVWEPBWHPP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the corresponding formylated product.

    Protection: The aldehyde group is reduced to an alcohol, which is then protected using tert-butyl(dimethyl)silyl chloride.

    Substitution: Introduction of a formyl group into the 4-position using n-BuLi as a base and DMF as an electrophile.

    Final Steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzamide and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A natural plant hormone with similar structural features.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

4-tert-butyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern on the indole ring and the presence of the tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-tert-butyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide

InChI

InChI=1S/C20H22N2O2/c1-20(2,3)15-7-5-13(6-8-15)19(24)21-16-9-10-17-14(11-16)12-18(23)22(17)4/h5-11H,12H2,1-4H3,(H,21,24)

InChI Key

PVIKIVWEPBWHPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C

Origin of Product

United States

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